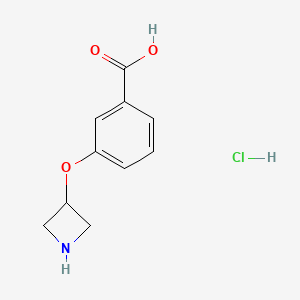

3-(Azetidin-3-yloxy)benzoic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

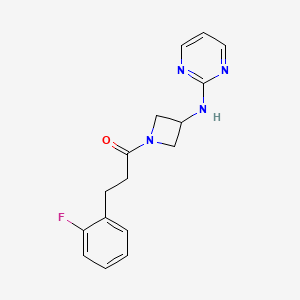

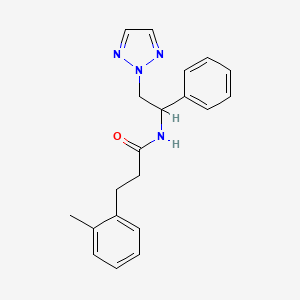

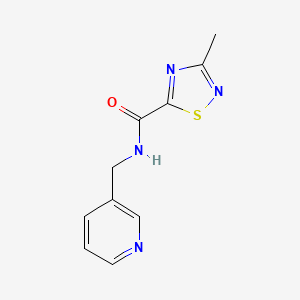

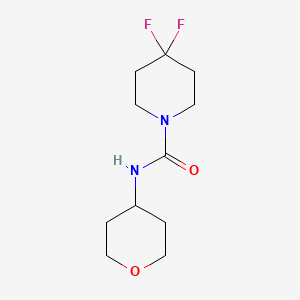

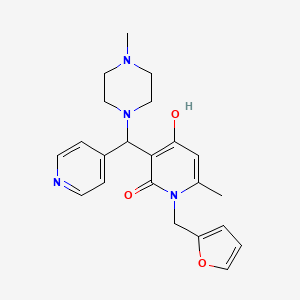

Azetidin-3-ones, a class of β-lactams, are of significant interest due to their biological activities and their use as building blocks in the synthesis of various pharmaceutical compounds. The compound "3-(Azetidin-3-yloxy)benzoic acid;hydrochloride" is not directly mentioned in the provided papers, but these papers discuss related azetidin-3-one derivatives and their synthesis, which can provide insights into the compound of interest.

Synthesis Analysis

The synthesis of azetidin-3-ones can be achieved through various methods. For instance, optically-active 3-substituted-1-benzyloxycarbonylaziridin-2-ones, which are closely related to azetidin-3-ones, can be synthesized from benzyloxycarbonyl L-amino acids using dehydrating agents like phosgene, thionyl chloride, or phosphorus oxychloride in THF at low temperatures with triethylamine to neutralize the reaction solution . Additionally, 1-benzylazetidin-3-ol, an intermediate for substituted azetidine, can be synthesized from commercially available benzylamine, highlighting a cost-effective and robust process for the preparation of azetidin-3-ol derivatives .

Molecular Structure Analysis

The molecular structure of azetidin-3-ones is characterized by a four-membered β-lactam ring, which is a key feature for their biological activity. The synthesis of novel 1-(2-(1H-benzimidazol-2-yl)phenyl)-3-chloro-4-(un/substitutedphenyl)azetidin-2-ones and their confirmation by spectral techniques such as IR, Mass, and 1H-NMR, demonstrates the structural diversity that can be achieved within this class of compounds .

Chemical Reactions Analysis

Azetidin-3-ones undergo various chemical reactions, often leading to ring-opening or transformation into other useful intermediates. For example, 1-alkoxycarbonyl-3-bromoazetidin-2-ones, when subjected to hydroxide-catalyzed hydrolysis, exclusively afford ring-opening products, and porcine pancreatic elastase (PPE) catalyzes the same reaction stereospecifically . Furthermore, azetidin-3-ones derived from amino acids can react with nucleophiles to yield amino-alcohol and amino-acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidin-3-ones are influenced by their substituents and the presence of functional groups. The crystalline form of some N-acylated aziridinones indicates the potential for solid-state characterization and purity assessment . The reactivity of these compounds with nucleophiles and enzymes, as well as their ability to be transformed into various derivatives, showcases their chemical versatility .

科学的研究の応用

Synthesis and Chemical Properties

- Synthesis of Novel Derivatives : 3-hydroxy benzoic acid derivatives, closely related to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride, have been synthesized and tested for antibacterial activity, indicating potential as chemotherapeutic agents (Satpute, Gangan, & Shastri, 2018).

- Building Blocks for Chemical Synthesis : Derivatives of 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, similar in structure to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride, have been used as precursors for the construction of various chemically significant compounds (Dao Thi et al., 2018).

Biological and Pharmacological Research

- Antibacterial and Antifungal Activities : Compounds structurally similar to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride have been synthesized and displayed significant antibacterial and antifungal activities (Mistry & Desai, 2006).

- Anti-Inflammatory Properties : Certain azetidin-2-one derivatives have shown potent anti-inflammatory effects, suggesting similar potential for 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride (Sharma, Maheshwari, & Bindal, 2013).

- Antimicrobial Evaluation : Azetidin-2-one derivatives have been evaluated for antimicrobial activity, which may be a property of 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride derivatives as well (Ilango & Arunkumar, 2011).

Industrial and Environmental Applications

- Degradation of Herbicides : Studies on the degradation of herbicides like ZJ0273 by specific microorganisms provide insights into the environmental fate of similar chemical structures, including those related to 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride (Cai et al., 2012).

Safety and Hazards

The safety information available indicates that 3-(Azetidin-3-yloxy)benzoic acid hydrochloride has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

While specific future directions for 3-(Azetidin-3-yloxy)benzoic acid hydrochloride are not mentioned in the search results, it’s worth noting that azetidine derivatives are often used in the preparation of pharmaceutically active agents . This suggests potential future applications in pharmaceutical research and development.

特性

IUPAC Name |

3-(azetidin-3-yloxy)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-8(4-7)14-9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHGOOILKNWNBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC(=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-3-yloxy)benzoic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B3013092.png)

![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)

![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)